N-(2-Hydroxyethyl)octanamide
Overview
Description
N-(2-Hydroxyethyl)octanamide is an organic compound with the molecular formula C10H21NO2This compound is part of the N-acylethanolamines family, which are fatty acid ethanolamide lipids synthesized in the body and found in various tissues . This compound is a colorless to pale yellow liquid with a faint special smell and is soluble in many organic solvents such as alcohols, ethers, and ketones[2][2].
Preparation Methods
N-(2-Hydroxyethyl)octanamide can be synthesized through the esterification of octanoic acid and ethanolamine. The reaction involves heating octanoic acid with ethanolamine under controlled conditions to achieve the desired yield and purity[2][2]. Industrial production methods typically involve optimizing reaction conditions and heating time to maximize efficiency and product quality[2][2].
Chemical Reactions Analysis
N-(2-Hydroxyethyl)octanamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group under specific conditions.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[][2]. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl)octanamide has several applications in scientific research:
Chemistry: It is used as an emulsion polymerization aid to enhance the stability and viscosity of emulsions[][2].
Industry: It is used in the production of lubricants and resin additives to improve lubrication performance and in the preparation of composite materials by enhancing interfacial affinity and dispersion properties[][2].
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)octanamide exerts its effects involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables it to act as a surfactant, emulsifier, and foaming agent[2][2]. The molecular targets and pathways involved in its biological activities are not fully understood, but it is believed to interact with cell membranes and influence membrane fluidity and stability.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)octanamide is similar to other N-acylethanolamines, such as N-(2-Hydroxyethyl)caprylamide and N-(2-Hydroxyethyl)caprylic acid amide . These compounds share similar structural features, including an amide bond and a hydrophobic fatty acid chain. this compound is unique due to its specific octanoyl chain length, which influences its physical and chemical properties, such as solubility and melting point .
Similar Compounds
- N-(2-Hydroxyethyl)caprylamide
- N-(2-Hydroxyethyl)caprylic acid amide
- N-octanoyl ethanolamine
Properties
IUPAC Name |
N-(2-hydroxyethyl)octanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)11-8-9-12/h12H,2-9H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILMNFJLONLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867815 | |
Record name | octanamide, n-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-24-3, 7112-02-9 | |
Record name | Babassuamide monoethanolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | octanamide, n-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-hydroxyethyl)octanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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